molecular formula C19H22FN3O3 B3020045 4-[1-[2-(5-Fluoro-1,2-benzoxazol-3-yl)acetyl]piperidin-4-yl]-3,3-dimethylazetidin-2-one CAS No. 1949413-24-4

4-[1-[2-(5-Fluoro-1,2-benzoxazol-3-yl)acetyl]piperidin-4-yl]-3,3-dimethylazetidin-2-one

Cat. No.: B3020045
CAS No.: 1949413-24-4
M. Wt: 359.401
InChI Key: CAPSLDDEJCEIJG-UHFFFAOYSA-N
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Description

4-[1-[2-(5-Fluoro-1,2-benzoxazol-3-yl)acetyl]piperidin-4-yl]-3,3-dimethylazetidin-2-one is a novel compound synthesized through a straightforward route. It belongs to the class of N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives . These derivatives have potential applications in the field of medicine due to their diverse pharmacological activities, including analgesic, anticonvulsant, antipsychotic, anticancer, and antimicrobial effects .


Synthesis Analysis

The compound is synthesized using piperidine-4-carboxylic acid , 1,3-difluorobenzene , and various halogen derivatives. The reaction yields the target product with 55–92% yields in relatively short reaction times. The synthesized compounds are characterized using 1H and 13C NMR and mass spectra .


Molecular Structure Analysis

The molecular structure of this compound consists of a piperidine ring , a benzoxazole ring , and a dimethylazetidinone ring . The fluorine substitution at the benzoxazole position contributes to its unique properties .


Physical and Chemical Properties Analysis

  • Melting Point : The compound exhibits a melting point range of 85–87°C .
  • NMR Spectra : The 1H NMR and 13C NMR spectra provide information about the compound’s proton and carbon environments, respectively .
  • Appearance : The synthesized compound appears as a white powder or milky white solid .

Properties

IUPAC Name

4-[1-[2-(5-fluoro-1,2-benzoxazol-3-yl)acetyl]piperidin-4-yl]-3,3-dimethylazetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O3/c1-19(2)17(21-18(19)25)11-5-7-23(8-6-11)16(24)10-14-13-9-12(20)3-4-15(13)26-22-14/h3-4,9,11,17H,5-8,10H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAPSLDDEJCEIJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(NC1=O)C2CCN(CC2)C(=O)CC3=NOC4=C3C=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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